molecular formula C13H13NO2S B1527572 4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid CAS No. 1455970-53-2

4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid

Cat. No. B1527572
M. Wt: 247.31 g/mol
InChI Key: XRMWITIDLQUEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid, also known as 4-[2-thiophene-3-yl-ethylamino]benzoic acid (TTEBA), is a derivative of benzoic acid, which is a type of carboxylic acid. It is a white crystalline solid with a molecular weight of 254.28 g/mol and a melting point of 122-124°C. TTEBA is an important intermediate for the synthesis of pharmaceuticals and other organic compounds. It has been used in the synthesis of various drugs, such as thiophene derivatives, anticonvulsants, and antibiotics.

Mechanism Of Action

TTEBA has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the brain. It has been shown to inhibit AChE in a dose-dependent manner, and it has been suggested that this inhibition may be due to its ability to form a covalent bond with the active site of the enzyme.

Biochemical And Physiological Effects

TTEBA has been shown to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the brain. It has also been found to have anti-inflammatory, antioxidant, and anticonvulsant properties. In addition, it has been shown to possess antinociceptive and neuroprotective effects.

Advantages And Limitations For Lab Experiments

TTEBA has several advantages for use in lab experiments. It is relatively stable and can be stored at room temperature. It is also relatively inexpensive and can be easily synthesized from benzoic acid and thiophene-3-ethanamine. However, there are some limitations to its use in lab experiments. It is highly sensitive to light and air, and it can be easily oxidized. In addition, it is not soluble in water and must be dissolved in organic solvents.

Future Directions

The potential applications of TTEBA are vast and are still being explored. Some of the potential future directions include further research into its mechanism of action, its potential use as a drug, its use in the synthesis of other organic compounds, and its potential use in the development of new therapies. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic uses.

Scientific Research Applications

TTEBA has been widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It has been used in the synthesis of various drugs, such as thiophene derivatives, anticonvulsants, and antibiotics. It is also used as a starting material for the synthesis of other organic compounds, such as polymers and dyes.

properties

IUPAC Name

4-(2-thiophen-3-ylethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(16)11-1-3-12(4-2-11)14-7-5-10-6-8-17-9-10/h1-4,6,8-9,14H,5,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMWITIDLQUEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.